molecular formula C22H21N5O3S B12152686 N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12152686
M. Wt: 435.5 g/mol
InChI Key: RPYILSGYYJOWHA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a diverse array of functional groups, including an ethoxyphenyl group, a furan ring, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Furan and Pyridine Rings: The furan and pyridine rings can be introduced via nucleophilic substitution reactions, where the triazole intermediate reacts with furan-2-ylmethyl halides and pyridin-2-yl halides.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole intermediate with thiol-containing compounds under mild conditions.

    Introduction of the Ethoxyphenyl Group: The final step involves the acylation of the intermediate with 2-ethoxyphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced triazole derivatives and other reduced products.

    Substitution: Substituted aromatic and triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s diverse functional groups make it a candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21N5O3S/c1-2-29-19-11-4-3-9-17(19)24-20(28)15-31-22-26-25-21(18-10-5-6-12-23-18)27(22)14-16-8-7-13-30-16/h3-13H,2,14-15H2,1H3,(H,24,28)

InChI Key

RPYILSGYYJOWHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4

Origin of Product

United States

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